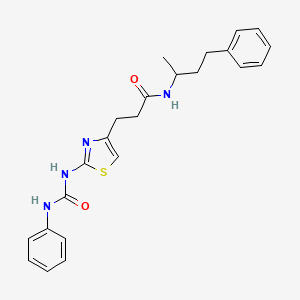
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is a compound with a complex structure characterized by various functional groups including imidazole, piperazine, chlorophenyl, and methoxyphenoxy moieties. This compound finds applications across various scientific fields due to its unique properties and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of Imidazole Ring: : This can be achieved through cyclization reactions starting from appropriate substituted amines and nitriles.
Piperazine Attachment: : The imidazole moiety is then functionalized with a piperazine ring through nucleophilic substitution or similar reactions.
Chlorophenyl Addition: : Introduction of the 3-chlorophenyl group is often accomplished via electrophilic aromatic substitution or Grignard reactions.
Ethoxyphenoxy Linkage: : Finally, the methoxyphenoxy group is attached to the ethanone backbone under conditions promoting ether formation, like Williamson ether synthesis.
Industrial Production Methods: Scaling up these synthetic procedures for industrial production often requires optimization to ensure high yields and purity:
Continuous Flow Reactors: : For enhanced reaction control and scalability.
Green Chemistry Principles: : Employing solvent recycling, catalytic processes, and minimizing hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The imidazole ring and piperazine moiety can undergo oxidation under strong oxidizing conditions.
Reduction: : Functional groups within the compound, like the ketone, can be reduced to secondary alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be employed to modify different parts of the molecule.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : LiAlH₄, NaBH₄
Substitution: : Haloalkanes, Acyl chlorides
Major Products
Oxidation: : Leads to formation of oxo derivatives.
Reduction: : Formation of corresponding alcohols.
Substitution: : Various substituted analogs depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor for synthesizing other complex molecules.
Employed in mechanistic studies due to its reactivity.
Biology
Investigated for its potential as a bioactive molecule due to its structural similarity to known pharmaceuticals.
Utilized in studies focusing on its interaction with biological macromolecules.
Medicine
Explored for therapeutic potential in treating disorders related to the central nervous system.
Evaluated in medicinal chemistry for its potential use as a drug candidate.
Industry
Serves as an intermediate in the synthesis of agrochemicals.
Utilized in material science for developing novel polymers with specific properties.
Wirkmechanismus
The compound's mechanism of action in biological systems often involves:
Binding to Receptors: : Interaction with specific receptors in the central nervous system.
Pathway Modulation: : Alteration of signaling pathways, potentially affecting neurotransmitter dynamics.
Vergleich Mit ähnlichen Verbindungen
Compared to other imidazole-based compounds and piperazine derivatives:
Uniqueness: : The presence of both imidazole and piperazine rings in a single molecule is relatively uncommon, giving this compound unique properties.
Similar Compounds
1-(3-Chlorophenyl)-4-((3-methoxyphenoxy)methyl)piperazine
1-(4-(2-(3-Chlorophenyl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
This article should give you a thorough overview of 1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride. Let me know if there's anything else you'd like to dive into!
Eigenschaften
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3.ClH/c1-29-19-6-3-7-20(15-19)30-16-21(28)25-10-12-26(13-11-25)22-24-8-9-27(22)18-5-2-4-17(23)14-18;/h2-9,14-15H,10-13,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDFBDMUDGDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3E)-3-[2-(2-methylphenyl)hydrazin-1-ylidene]piperidin-2-one](/img/structure/B2786978.png)


![N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2786981.png)



![7-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2786988.png)


![2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2786994.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2786996.png)

![Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B2787000.png)
